2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Overview
Description
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound that belongs to the quinoline and quinolone families, which are known for their versatile applications in medicinal chemistry and organic synthesis. These compounds have been explored for their potential in creating potent antagonists and for their structural relevance in pharmaceuticals.
Synthesis Analysis
The synthesis of related quinoline derivatives involves multiparallel amenable syntheses that facilitate late-stage diversification, especially at the 8-position, indicating the compound's structural flexibility and potential for chemical modification (Horchler et al., 2007). Additionally, methods employing carbophilic Lewis acids have been efficient in the synthesis of 1,2-dihydroisoquinolines, showcasing the synthetic versatility of quinoline derivatives (Obika et al., 2007).
Molecular Structure Analysis
Molecular structure analysis has revealed that certain quinoline derivatives crystallize in specific space groups, forming dimers in the crystalline state through hydrogen bonds between carboxyl groups. This demonstrates the compound's potential for forming stable molecular structures conducive to further chemical modifications (Choudhury & Row, 2002).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization and conversion processes, which are crucial for the synthesis of complex molecules. For example, the conversion of carboxylic acids to carboxamides mediated by niobium pentachloride under mild conditions has been documented, highlighting the chemical reactivity of quinoline structures (Nery et al., 2003).
Physical Properties Analysis
The physical properties, such as crystal structure and stability under various conditions, play a significant role in determining the compound's applicability in different fields. The stability of quinoline derivatives against light and heat, and their strong fluorescence across a wide pH range in aqueous media, have been observed, indicating the compound's potential for applications in fluorescent labeling and biomedical analysis (Hirano et al., 2004).
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties, including antibacterial activities and the ability to form various supramolecular complexes through hydrogen bonding and other non-covalent interactions. These properties are essential for the development of new pharmaceuticals and materials (Miyamoto et al., 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-4-3-5-14-15(18(20)21)10-16(19-17(11)14)12-6-8-13(22-2)9-7-12/h3-10H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERFLPDFGFSTQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301342 | |
Record name | 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
107027-47-4 | |
Record name | 2-(4-Methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107027-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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